Dansyl asparagine

Overview

Description

Dansyl asparagine, also known as Dansyl-Asn, is an important amino acid derivative used in scientific research. It is a versatile compound with a wide range of applications in biochemistry and physiology. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.

Scientific Research Applications

1. NMR Spectroscopic Analysis

Dansyl glyco-asparagines, derivatives from hen egg white glycoproteins, have been utilized in NMR spectroscopic analysis. This method, involving high-resolution nuclear magnetic resonance (NMR) spectroscopy, is a powerful technique for studying the micro-heterogeneity of sugar chains in glycoproteins (H. Halbeek et al., 1985).

2. HPLC-UV Method for Free Asparagine in Grains

Dansyl derivatization has been applied in an HPLC-UV method to determine free asparagine in grains, a precursor of acrylamide. This method is effective and validated in several laboratories, highlighting the utility of dansyl asparagine in food analysis (Toshiaki Yokozeki et al., 2018).

3. Glycopeptide Linkage Analysis

A method using the dansyl group has been developed for detecting the glycopeptide linkage in glycoproteins. This approach is crucial for understanding the structure of glycoproteins and has been successfully applied to ribonuclease B glycopeptide and ovalbumin (T. Plummer et al., 1968).

4. Chromium (III) Ion-Selective Probe

Dansyl-asparagine has been synthesized as a fluorescence probe, showing specific selectivity for Cr3+ ions in aqueous solutions. This development underscores the potential of this compound in environmental monitoring and analytical chemistry (Li-jun Ma et al., 2013).

5. Inhibitor of Plant Asparagine Synthetase

This compound has been studied in the context of plant physiology, particularly in the inhibition of plant asparagine synthetase. This enzyme plays a critical role in nitrogen mobilization in plants, and understanding its inhibitors can have agricultural implications (J. Romagni et al., 2000).

6. Monitoring Serum Amino Acid Levels

An HPLC method based on dansyl chloride derivatization has been developed to determine L-asparagine and other amino acids in serum samples. This method is particularly relevant in monitoring the effects of certain treatments like L-asparaginase in leukemia (C. Woodward et al., 1988).

7. Metabolic Vulnerability in Sarcoma

This compound plays a role in revealing metabolic vulnerabilities in sarcomas. Studies indicate that sarcoma cells depend on asparagine, highlighting a potential therapeutic avenue (S. Hettmer et al., 2015).

8. Fast Atom Bombardment Mass Spectrometry

Dansyl-asparagine is used as an internal standard in quantitative analysis using fast atom bombardment mass spectrometry. This application is significant in biological and chemical analysis (C. Beckner et al., 1984).

Mechanism of Action

Target of Action

Dansyl asparagine (DNSA) is a derivative of the amino acid asparagine that has been modified with a dansyl group . The primary targets of DNSA are free amino groups of peptides and proteins . It has been used as a specific marker for drug binding sites on human serum albumin (HSA), which has two primary binding sites for drug molecules .

Mode of Action

DNSA interacts with its targets through a process known as dansylation . In this process, DNSA is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes . Free amines react with dansyl chloride, yielding dansylated reaction products, which are well-retained on reverse-phase columns .

Biochemical Pathways

The biochemical pathways affected by DNSA primarily involve the metabolism of asparagine. Asparagine is an important amino acid in mammals, produced in several organs and widely used for the production of other nutrients such as glucose, proteins, lipids, and nucleotides . DNSA, through the process of dansylation, can affect the quantification of amino acids in biological samples, which is a critical tool for studying metabolism .

Pharmacokinetics

The pharmacokinetics of DNSA, like other asparaginase derivatives, involves the complete depletion of asparagine in the blood . This is achieved through the enzymatic action of asparagine synthetase

Result of Action

The result of DNSA’s action is the production of dansylated reaction products, which are well-retained on reverse-phase columns . These products are fluorescent under UV light and can be identified by thin-layer chromatography on polyamide sheets . This makes DNSA an extremely sensitive method for identifying amino acids, particularly useful in peptide sequence determination .

Action Environment

The action of DNSA can be influenced by environmental factors. For instance, the binding of long-chain fatty acids can alter the interactive binding between DNSA and other ligands at different pH levels . Additionally, the storage temperature of DNSA can also impact its stability, with a recommended storage temperature of -20°C .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Dansyl asparagine interacts with various biomolecules in the cell. It is known to bind to human serum albumin at its two primary binding sites . The binding of this compound to these sites can induce conformational changes in the protein, altering its individual binding properties .

Cellular Effects

This compound can have various effects on cells. For instance, it has been used as a marker for drug pockets on human serum albumin . The binding of this compound to these sites can influence the protein’s function, potentially impacting cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with free amino groups of peptides and proteins . This interaction results in the formation of a dansyl derivative of the N-terminal amino acid, which is resistant to acid hydrolysis . This mechanism allows this compound to be used in peptide sequence determination .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the binding of this compound to human serum albumin can induce conformational changes in the protein, altering its binding properties

Metabolic Pathways

This compound is involved in the metabolism of asparagine, an important amino acid in mammals . Asparagine synthase catalyzes the synthesis of asparagine from aspartate, and asparaginase hydrolyzes asparagine to aspartate . This compound, as a derivative of asparagine, may interact with these enzymes and affect these metabolic pathways.

Transport and Distribution

Given its interactions with proteins such as human serum albumin, it is likely that it may interact with various transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound is not well known. Given its interactions with proteins and its role in peptide sequence determination, it may be localized to areas of the cell where protein synthesis and modification occur

properties

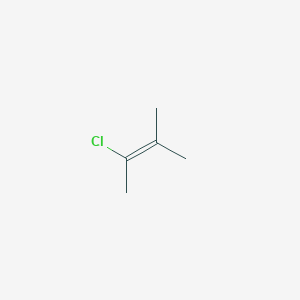

| { "Design of the Synthesis Pathway": "The synthesis pathway of Dansyl asparagine involves the reaction between Dansyl chloride and L-asparagine in the presence of a base.", "Starting Materials": [ "Dansyl chloride", "L-asparagine", "Base (e.g. triethylamine, sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve L-asparagine in a suitable solvent (e.g. water, ethanol) and add the base to the solution.", "Step 2: Add Dansyl chloride to the reaction mixture and stir at room temperature for a specific time (e.g. 1-2 hours).", "Step 3: Quench the reaction with a suitable acid (e.g. hydrochloric acid) and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 4: Purify the product by column chromatography or recrystallization to obtain Dansyl asparagine as a solid product." ] } | |

CAS RN |

1100-23-8 |

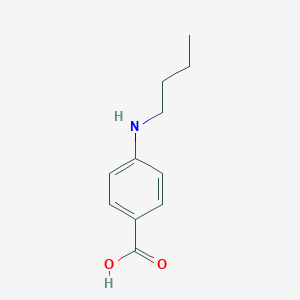

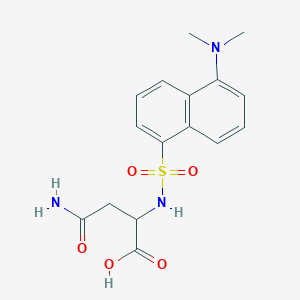

Molecular Formula |

C16H19N3O5S |

Molecular Weight |

365.4 g/mol |

IUPAC Name |

(2S)-4-amino-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-oxobutanoic acid |

InChI |

InChI=1S/C16H19N3O5S/c1-19(2)13-7-3-6-11-10(13)5-4-8-14(11)25(23,24)18-12(16(21)22)9-15(17)20/h3-8,12,18H,9H2,1-2H3,(H2,17,20)(H,21,22)/t12-/m0/s1 |

InChI Key |

LRBOEWHGZIFPKV-LBPRGKRZSA-N |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CC(=O)N)C(=O)O |

SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC(=O)N)C(=O)O |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC(=O)N)C(=O)O |

Other CAS RN |

1100-23-8 |

synonyms |

1-Dimethylaminonaphthalene-5-sulfonyl-L-asparagine; Dansyl-L-asparagine; _x000B_Dansylasparagine; N2-Dansyl-L-asparagine; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is dansyl asparagine used as an internal standard for dansyl glutamine in FAB-MS analysis?

A1: this compound serves as a suitable internal standard for dansyl glutamine due to their structural similarity. This similarity allows for comparable ionization efficiencies and matrix effects during the FAB-MS analysis. By monitoring the known concentration of the internal standard (this compound), researchers can account for variations in instrument sensitivity and sample preparation, ultimately enabling more accurate quantification of the target analyte, dansyl glutamine [].

Q2: How does the concentration of dansyl glutamine affect the signal intensity of the internal standard, this compound, in FAB-MS?

A2: The research highlights an interesting observation: at high concentrations of dansyl glutamine, the signal intensity of the internal standard (this compound) decreases []. This phenomenon is attributed to a saturation effect on the sample surface. As the concentration of dansyl glutamine increases, it occupies a larger portion of the available surface area, leading to a decreased abundance of the internal standard ions detected by the mass spectrometer. Despite this effect, the relationship between the relative abundance of analyte and internal standard ions remains predictable, allowing for the construction of reliable standard curves for quantitative analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.